

Spectroscopic Characterization of 2-(4-Ethylphenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319

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Disclaimer: Specific experimental spectroscopic data for **2-(4-Ethylphenyl)azetidine** is not readily available in the public domain based on the conducted search. This guide provides an in-depth overview of the expected spectroscopic characteristics for this compound, based on data from analogous azetidine derivatives and general principles of spectroscopic interpretation. The experimental protocols described are generalized from the synthesis and characterization of similar heterocyclic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(4-Ethylphenyl)azetidine**.

Expected Spectroscopic Data

The structural features of **2-(4-Ethylphenyl)azetidine**, including the saturated four-membered nitrogen-containing ring and the substituted aromatic system, give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-(4-Ethylphenyl)azetidine**, both ^1H and ^{13}C NMR would provide key information about its molecular framework.

Expected ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the 4-ethylphenyl substituent. The chemical shifts are influenced by the ring strain of the azetidine and the electronic effects of the aromatic ring.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
Azetidine CH ₂ (C3)	2.0 - 2.8	Multiplet	Diastereotopic protons due to the chiral center at C2.
Azetidine CH ₂ (C4)	3.8 - 4.2	Multiplet	Protons adjacent to the nitrogen atom are shifted downfield.
Azetidine CH (C2)	5.0 - 5.4	Multiplet	Benzylic proton, shifted significantly downfield due to the adjacent aromatic ring and nitrogen.
Aromatic CH	7.1 - 7.4	Multiplets (AA'BB' system)	Characteristic pattern for a 1,4-disubstituted benzene ring.
Ethyl CH ₂	2.6 - 2.8	Quartet	Coupled to the methyl protons.
Ethyl CH ₃	1.2 - 1.4	Triplet	Coupled to the methylene protons.
Azetidine NH	1.5 - 3.0	Broad Singlet	Chemical shift and appearance can vary with solvent and concentration.

Expected ¹³C NMR Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon	Expected Chemical Shift (ppm)	Notes
Azetidine C3	25 - 30	
Azetidine C4	45 - 50	Carbon adjacent to nitrogen.
Azetidine C2	60 - 70	Carbon attached to both nitrogen and the aromatic ring.
Aromatic C (quaternary, C-ipso)	140 - 145	Attached to the azetidine ring.
Aromatic C (quaternary, C-para)	140 - 145	Attached to the ethyl group.
Aromatic CH	125 - 130	
Ethyl CH ₂	28 - 30	
Ethyl CH ₃	15 - 17	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(4-Ethylphenyl)azetidine** would be expected to show the following characteristic absorption bands.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1600 - 1620 and 1450 - 1500	Medium to Strong
C-N Stretch	1100 - 1300	Medium
C-H Bend (Aromatic, para-disubstituted)	800 - 850	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Analysis	Expected Result
Molecular Ion (M^+)	$m/z \approx 161.24$
Major Fragmentation Pathways	- Loss of the ethyl group ($-CH_2CH_3$) from the phenyl ring. - Cleavage of the azetidine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of azetidine derivatives, based on standard laboratory practices.[\[1\]](#)

NMR Spectroscopy

- Instrumentation: A 400, 500, or 600 MHz NMR spectrometer.[\[1\]](#)
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition: 1H and ^{13}C NMR spectra are recorded at room temperature. Standard pulse sequences are used.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid or oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

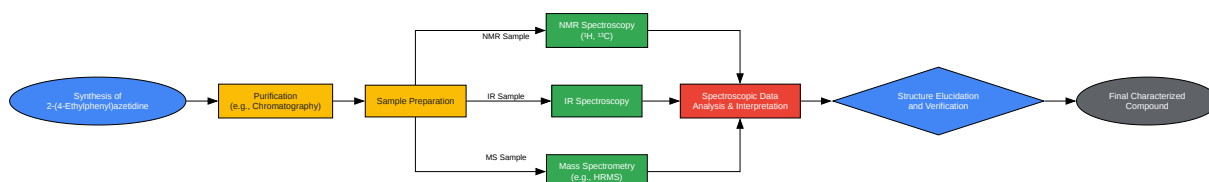
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent for GC-MS or a polar solvent for LC-MS.
- **Data Acquisition:** The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded over a suitable m/z range. For high-resolution mass spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) analyzer is used to determine the exact mass.^[1]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel azetidine derivative like **2-(4-Ethylphenyl)azetidine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-(4-Ethylphenyl)azetidine**.

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